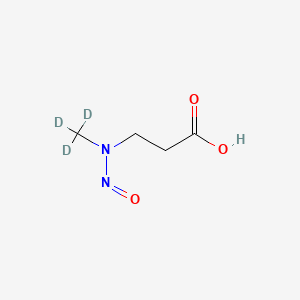

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

説明

BenchChem offers high-quality N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[nitroso(trideuteriomethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIGHIXBBLOEB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662153 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215691-18-1 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of deuterated N-nitroso-beta-alanine

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of Deuterated N-Nitroso-β-alanine

Abstract

This technical guide provides a comprehensive overview of deuterated N-nitroso-β-alanine, a critical analytical tool for researchers, scientists, and drug development professionals. N-nitroso-β-alanine is a nitrosamine impurity that can arise from the nitrosation of the endogenous amino acid β-alanine. Given the stringent regulatory scrutiny of nitrosamine impurities, highly sensitive and accurate analytical methods are required for their quantification.[1][2][3] This guide details the chemical structure of deuterated N-nitroso-β-alanine, outlines a robust synthetic pathway, and provides detailed protocols for its structural elucidation using modern analytical techniques. The primary application of this isotopically labeled compound is as an internal standard for isotope dilution mass spectrometry (IDMS), which is the gold standard for trace-level quantification in complex matrices.[4][5]

Introduction: The Analytical Imperative for Deuterated Nitrosamines

N-nitrosamines are a class of compounds recognized as probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a significant safety concern.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued stringent guidance for the control of nitrosamine impurities in human drugs, necessitating the development of ultra-sensitive analytical methods.[1][6]

N-nitroso-β-alanine is the N-nitroso derivative of β-alanine, a naturally occurring beta-amino acid. The formation of such impurities can occur when a secondary amine precursor (in this case, β-alanine) reacts with a nitrosating agent, such as nitrite, under specific conditions.[7][8] To accurately quantify these impurities at the parts-per-billion (ppb) level required by regulators, a robust internal standard is essential.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[5][9] By replacing specific hydrogen atoms with their heavy isotope, deuterium (²H), a molecule is created that is chemically almost identical to the analyte of interest but has a distinct, higher molecular weight. This near-perfect chemical mimicry allows it to compensate for variations during sample preparation, chromatography, and ionization, leading to unparalleled accuracy and precision in analytical results.[4][10] This guide focuses on the synthesis and characterization of deuterated N-nitroso-β-alanine for its use as such a standard.

Chemical Structure and Isotopic Labeling

The foundational structure of N-nitroso-β-alanine is derived from the nitrosation of the secondary amine group of β-alanine. For use as an internal standard, stable, non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. A common and effective labeling scheme would involve deuteration at the α and β positions relative to the carboxylic acid, resulting in N-nitroso-β-alanine-2,2,3,3-d₄.

Caption: Chemical structure of N-nitroso-β-alanine-2,2,3,3-d₄.

Physicochemical Properties and Isotopologue Data

The introduction of deuterium atoms results in a predictable increase in molecular weight. This mass difference is the basis for its differentiation from the non-deuterated analyte in mass spectrometry.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |

| N-nitroso-β-alanine | C₃H₆N₂O₃ | 118.03784 | 118.09 |

| N-nitroso-β-alanine-d₄ | C₃H₂D₄N₂O₃ | 122.06295 | 122.12 |

Proposed Synthetic Pathway

The synthesis of deuterated N-nitroso-β-alanine can be logically approached in two principal stages: first, the isotopic labeling of the β-alanine precursor, followed by the N-nitrosation reaction.

Caption: Proposed two-step synthesis workflow.

Protocol: Synthesis of β-Alanine-d₄ (Precursor)

Rationale: Achieving high levels of deuteration on the carbon backbone requires forcing the exchange of C-H bonds. This can be accomplished under acidic or basic conditions at elevated temperatures using D₂O as the deuterium source, often with a catalyst. Palladium-catalyzed methods have also proven effective for β-deuteration of amino acids.[11][12]

Step-by-Step Methodology:

-

Preparation: In a high-pressure reaction vessel, dissolve β-alanine (1.0 eq) in D₂O.

-

Catalysis: Add a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a heterogeneous catalyst like 5% Ru/C under basic conditions.[12]

-

Reaction: Seal the vessel and heat to a temperature sufficient to promote H/D exchange (e.g., 150-200 °C) for 24-48 hours. The progress can be monitored by taking aliquots and analyzing via ¹H NMR to observe the disappearance of the proton signals.

-

Work-up: After cooling, neutralize the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: The resulting deuterated β-alanine can be purified by recrystallization from a D₂O/ethanol mixture to yield β-alanine-d₄.

Protocol: N-Nitrosation of β-Alanine-d₄

Rationale: The most common method for N-nitrosation involves the reaction of a secondary amine with an acidified solution of sodium nitrite.[13] The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺) that attacks the nucleophilic nitrogen of the amine.[8]

Step-by-Step Methodology:

-

Dissolution: Dissolve the synthesized β-alanine-d₄ (1.0 eq) in an aqueous acidic solution (e.g., 1M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.2 eq) in water. Add this solution dropwise to the stirred, cooled β-alanine-d₄ solution. Maintain the temperature below 10 °C throughout the addition.

-

Causality Note: Low temperature is critical to prevent the decomposition of nitrous acid and minimize side reactions.

-

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The solution may develop a yellowish color, indicative of the N-nitroso product.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-nitroso-β-alanine-d₄.

-

Purification: Purify the crude product using column chromatography on silica gel.

SAFETY NOTE: N-nitrosamines are potent carcinogens. All synthesis and handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Structural Elucidation and Analytical Characterization

Confirming the identity, purity, and extent of deuteration of the final product is a critical self-validating step. This requires a combination of mass spectrometry and NMR spectroscopy.

Caption: Logical workflow for analytical confirmation.

Protocol: LC-MS/MS Analysis

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying nitrosamines due to its high sensitivity and selectivity. By using the deuterated analogue as an internal standard, any variations in the analytical process are normalized.[5]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of N-nitroso-β-alanine-d₄ in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known amounts of non-deuterated N-nitroso-β-alanine into the matrix of interest (e.g., a dissolved drug product), followed by the addition of a fixed concentration of the deuterated internal standard to all samples, calibrators, and quality controls.

-

Chromatography:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization, positive mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The primary fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), which corresponds to a neutral loss of 30 Da.[14][15]

-

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-NO]⁺ | Collision Energy (eV) |

| N-nitroso-β-alanine | 119.0 | 89.0 | (Optimize ~10-15) |

| N-nitroso-β-alanine-d₄ | 123.0 | 93.0 | (Optimize ~10-15) |

-

Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area). Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

Protocol: NMR Spectroscopy Analysis

Rationale: NMR is the definitive technique for confirming the precise location of deuterium incorporation.[9] By comparing the spectra of the deuterated product to the non-deuterated starting material (β-alanine), the success of the H/D exchange can be verified.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified N-nitroso-β-alanine-d₄ in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The key diagnostic feature will be the significant reduction or complete disappearance of the proton signals corresponding to the C₂ and C₃ positions of the β-alanine backbone.[16]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbons directly attached to deuterium (C₂ and C₃) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.[17][18]

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Observation upon d₄-Labeling |

| C₁ (COOH) | ~12 (acidic H) | ~175-180 | No change |

| C₂ (-CH₂-N) | ~3.4-3.6 | ~40-45 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |

| C₃ (-CH₂-C=O) | ~2.5-2.7 | ~35-40 | Signal disappears in ¹H; upfield shift and splitting in ¹³C |

| (Note: Exact chemical shifts are predictive and can vary based on solvent and pH. Data for β-alanine is used as a reference.[16][19]) |

Conclusion

Deuterated N-nitroso-β-alanine is an indispensable tool for the precise and reliable quantification of its corresponding nitrosamine impurity in pharmaceutical products and other matrices. Its synthesis, while requiring careful execution and handling, follows established principles of isotopic exchange and N-nitrosation chemistry. The structural and isotopic integrity of the final product must be rigorously confirmed through a combination of mass spectrometry and NMR spectroscopy. The validated, deuterated internal standard enables the use of isotope dilution mass spectrometry, providing the accuracy and confidence required to meet stringent regulatory standards and ensure patient safety.

References

-

Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration. [Link]

-

FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs . Hyman, Phelps & McNamara, P.C. [Link]

-

N-NITROSATION OF SECONDARY AMINES UNDER MILD AND HETEROGENEOUS CONDITIONS . Synthetic Communications. [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

-

Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability . Federal Register. [Link]

-

FDA Updated Guidance On Nitrosamine Impurities . Starodub. [Link]

-

Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines . PubMed. [Link]

-

Mass spectrometry of N-nitrosamines . PubMed. [Link]

-

FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs . FDA. [Link]

-

Some Aspects of the Mass Spectra of N-Nitrosamines . Canadian Journal of Chemistry. [Link]

-

Some Aspects of the Mass Spectra of.N-Nitrosamines . ResearchGate. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . GSC Biological and Pharmaceutical Sciences. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds . PubMed. [Link]

-

Flow Electrochemistry for the N‐Nitrosation of Secondary Amines . Chemistry – A European Journal. [Link]

-

A New Chemo-Selective Method For N-Nitrosation of Secondary Amines . Journal of Chemical Health Risks. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds . ResearchGate. [Link]

-

Nitrosation . Wikipedia. [Link]

-

Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange . The Journal of Organic Chemistry. [Link]

-

beta-Alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character . PubMed. [Link]

-

Synthesis of highly deuterated amino acids . PNAS. [Link]

-

Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach . National Institutes of Health. [Link]

-

Advances in the synthesis of β-alanine . Frontiers in Bioengineering and Biotechnology. [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments . Molecules. [Link]

-

An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite . Green Chemistry. [Link]

-

1H NMR determination of β-N-methylamino-l-alanine (l-BMAA) in environmental and biological samples . Toxicon. [Link]

-

beta-Alanine, N-nitroso-N-propyl- . PubChem. [Link]

- Preparation of nitrosamines.

-

Product Class 4: N-Nitrosoamines . Science of Synthesis. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra . Chemistry LibreTexts. [Link]

-

13C NMR spectroscopy • Chemical shift . NPTEL. [Link]

-

Protein NMR. 1H chemical shifts . IMSERC. [Link]

-

Determination of accurate 1H positions of an alanine tripeptide with anti-parallel and parallel β-sheet structures by high resolution 1H solid state NMR and GIPAW chemical shift calculation . Physical Chemistry Chemical Physics. [Link]

Sources

- 1. nsf.org [nsf.org]

- 2. fda.gov [fda.gov]

- 3. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. starodub.nl [starodub.nl]

- 7. jchr.org [jchr.org]

- 8. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. β-Alanine(107-95-9) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Differentiating N-Nitroso-N-methyl-3-aminopropionic acid and N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has necessitated a profound understanding of the specific characteristics of each potential contaminant.[1][2] This guide provides a detailed comparative analysis of two structurally similar, yet distinct, acidic nitrosamines: N-Nitroso-N-methyl-3-aminopropionic acid and the more commonly known N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA). We will explore the critical differences in their chemical structures, physicochemical properties, toxicological profiles, and the analytical strategies required for their detection and control. This document serves as a critical resource for professionals engaged in risk assessment, analytical development, and regulatory compliance in the pharmaceutical industry.

Introduction

Nitrosamines are a class of compounds recognized as probable human carcinogens, and their unexpected presence in various drug products has become a major focus for global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] These impurities can form during drug synthesis, manufacturing, or even during storage.[4] While initial attention was on volatile nitrosamines like N-nitrosodimethylamine (NDMA), the scope has expanded to include a wider range of structures, including non-volatile and more complex nitrosamine drug substance-related impurities (NDSRIs).[5][6]

This guide focuses on two such non-volatile, polar nitrosamines:

-

N-Nitroso-N-methyl-3-aminopropionic acid

-

N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA)

Both are N-nitroso derivatives of beta- and gamma-amino acids, respectively. Understanding the subtle yet significant differences between them is crucial for accurate risk assessment, the development of specific analytical methods, and the implementation of effective control strategies to ensure patient safety.[7]

Section 1: Molecular Structure and Physicochemical Properties

The fundamental difference between these two molecules lies in the length of the alkyl chain separating the nitroso-methylamino group from the carboxylic acid group. This seemingly minor variation—a single methylene (-CH2-) group—has significant implications for their physical and chemical behavior.

Comparative Data Table

The structural difference directly influences key physicochemical properties that are critical for both analytical separation and biological activity.

| Property | N-Nitroso-N-methyl-3-aminopropionic acid | N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | Implication of the Difference |

| Molecular Formula | C4H8N2O3[8][9][10] | C5H10N2O3[11][12][13] | NMBA has an additional CH2 group. |

| Molecular Weight | 132.12 g/mol [8][9][10] | 146.14 g/mol [11][14] | Affects mass spectrometry measurements. |

| CAS Number | 10478-42-9[8][10][15] | 61445-55-4[12][13][16] | Unique identifiers for each compound. |

| Predicted XLogP3 | -0.3[9] | 0.0 | NMBA is slightly less polar (more lipophilic), which can affect its interaction with biological membranes and its retention in reversed-phase chromatography. |

| Acidity (pKa) | (Predicted) ~4.5 | (Predicted) ~4.7 | The pKa values are expected to be very similar, typical of carboxylic acids. The slight difference is unlikely to be significant in most biological or analytical systems. |

Expertise & Experience Insights: The difference in polarity, though small, is a key factor for analytical chemists. In reversed-phase liquid chromatography (LC), N-Nitroso-N-methyl-3-aminopropionic acid would be expected to elute slightly earlier than NMBA due to its higher polarity.[17] This necessitates analytical methods with sufficient resolution to separate these two compounds if they were ever present in the same sample matrix.

Section 2: Formation Pathways and Precursors

Nitrosamines are typically formed from the reaction of a secondary or tertiary amine with a nitrosating agent (e.g., nitrous acid, which is derived from nitrites under acidic conditions).[4][18][19]

-

Precursor for N-Nitroso-N-methyl-3-aminopropionic acid: The secondary amine precursor is N-methyl-β-alanine .

-

Precursor for NMBA: The secondary amine precursor is N-methyl-GABA (γ-aminobutyric acid) .

These precursors could potentially be present as impurities or degradation products in active pharmaceutical ingredient (API) manufacturing processes. For example, if the API structure contains a methylamino group and there are residual solvents or reagents that can degrade to form β-alanine or GABA-like structures, a risk of forming these nitrosamines exists, especially if nitrites are also present.[1]

Section 3: Toxicological and Carcinogenic Profiles

All N-nitrosamines are considered potentially carcinogenic because they can be metabolically activated to form highly reactive electrophiles that alkylate DNA, leading to mutations.[20][21]

Mechanism of Metabolic Activation

The primary pathway for the activation of many nitrosamines is α-hydroxylation , a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[20][22]

-

Hydroxylation: A hydrogen atom on a carbon atom adjacent (in the α-position) to the nitroso group is replaced with a hydroxyl (-OH) group.

-

Decomposition: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes.

-

Formation of Diazonium Ion: This decomposition releases an aldehyde and generates a highly reactive diazonium ion.

-

DNA Alkylation: The diazonium ion is a potent alkylating agent that can covalently bind to DNA bases (e.g., guanine), forming DNA adducts that can cause mutations if not repaired.

Comparative Carcinogenic Potency

While both compounds are expected to be carcinogenic via the same mechanism, their potency can differ. Regulatory bodies like the FDA have developed a Carcinogenic Potency Categorization Approach (CPCA) , which uses structure-activity relationships (SAR) to assign nitrosamines to different potency categories.[23][24][25]

The CPCA considers activating and deactivating structural features. A key factor is the number of α-hydrogens.[23]

-

N-Nitroso-N-methyl-3-aminopropionic acid: Has 3 α-hydrogens on the methyl group and 2 α-hydrogens on the propionic acid chain.

-

NMBA: Has 3 α-hydrogens on the methyl group and 2 α-hydrogens on the butanoic acid chain.

Based on the core principles of the CPCA, which heavily weighs the environment around the nitroso group, these two molecules would likely be placed in the same potency category .[26] Both have a methyl group on one side and a -CH2- group attached to an electron-withdrawing feature (the carboxylic acid) on the other. For regulatory purposes, N-Nitroso-N-methyl-3-aminopropionic acid would likely be controlled using NMBA as a "read-across" surrogate until compound-specific data becomes available.

NMBA itself is a known animal carcinogen, inducing bladder transitional cell carcinomas in rats.[11][12]

Section 4: Analytical Methodologies

The high polarity and non-volatile nature of these acidic nitrosamines make them unsuitable for traditional gas chromatography (GC) methods without derivatization. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[18][27][28]

Key Analytical Challenges & Solutions

-

Chromatographic Retention: Their high polarity can lead to poor retention on standard C18 reversed-phase columns.[17][28]

-

Solution: Utilize columns designed for polar analytes, such as those with polar end-capping or alternative stationary phases (e.g., biphenyl, pentafluorophenyl).[27] Adjusting mobile phase pH can also modulate the ionization state of the carboxylic acid and influence retention.

-

-

Sensitivity: Regulatory limits for nitrosamines are extremely low (often in the nanograms per day range), requiring highly sensitive methods.[29][30]

-

Solution: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity to detect these impurities at trace levels.[31]

-

-

Matrix Effects: Components of the drug product formulation can interfere with the ionization of the target analytes in the mass spectrometer source.

-

Solution: Develop robust sample preparation procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction, to clean up the sample and reduce matrix interference. The use of stable isotope-labeled internal standards is critical for accurate quantification.

-

Step-by-Step Experimental Protocol (Conceptual)

-

Sample Preparation:

-

Weigh and dissolve the drug substance or product in a suitable solvent (e.g., water/methanol mixture).

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., NMBA-d3).

-

Perform sample cleanup if necessary (e.g., SPE).

-

Filter the final extract through a 0.22 µm filter into an LC vial.

-

-

LC-MS/MS Analysis:

-

LC System: HPLC or UHPLC system.

-

Column: A reversed-phase column suitable for polar compounds.

-

Mobile Phase: A gradient of water and methanol/acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: MRM mode, monitoring for specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Generate a calibration curve using certified reference standards.

-

Calculate the concentration of the nitrosamine in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

Section 5: Regulatory Landscape and Risk Assessment

Both the FDA and EMA require marketing authorization holders to conduct comprehensive risk assessments for the potential presence of nitrosamines in their products.[32][5][33][34] This is a multi-step process:

-

Step 1: Risk Evaluation: Systematically evaluate manufacturing processes to identify any potential sources of nitrosamines.[32]

-

Step 2: Confirmatory Testing: If a risk is identified, perform sensitive testing on the drug product to confirm the presence and quantify the levels of any nitrosamine impurities.[32]

-

Step 3: Mitigation: If nitrosamines are detected above the acceptable intake (AI) limit, manufacturers must implement changes to their process to reduce the impurity to an acceptable level.

Acceptable Intake (AI) Limits

The AI is a level of daily exposure that is considered to pose a negligible lifetime cancer risk (typically 1 in 100,000).[29]

-

NMBA: The FDA has established an AI limit of 96 ng/day for NMBA.

-

N-Nitroso-N-methyl-3-aminopropionic acid: As this is a less common nitrosamine, a specific AI has not been published. In this scenario, regulators would apply the principles of the CPCA.[23][35] Given its high structural similarity to NMBA, the AI for NMBA (96 ng/day) would almost certainly be applied as the interim limit for N-Nitroso-N-methyl-3-aminopropionic acid until specific toxicological data is generated.

Conclusion

While N-Nitroso-N-methyl-3-aminopropionic acid and N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) are closely related chemical structures, the single-carbon difference in their alkyl chains imparts subtle but important distinctions in their physicochemical properties, most notably their polarity. This has direct consequences for the development and validation of analytical methods required for their control.

From a toxicological and regulatory standpoint, however, their structural similarity places them in a comparable risk category. The established toxicological data and regulatory limits for NMBA serve as a reliable surrogate for assessing the risks associated with N-Nitroso-N-methyl-3-aminopropionic acid. For drug development professionals, this means that while analytical methods must be specific enough to distinguish between the two, the risk assessment and control strategy can be cohesively managed based on the well-established framework for NMBA.

References

- Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]

- Ploylearmsaeng, S., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Chemical Research in Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9390214/]

- Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.

- Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/determining-recommended-acceptable-intake-limits-n-nitrosamine-impurities-pharmaceuticals]

- Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [URL: https://www.ema.europa.eu/en/human-regulatory-research-development/scientific-guidelines/qa-nitrosamines]

- Ponting, D. J., et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/38749969/]

- Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [URL: https://www.youtube.

- Nitrosamine CPCA approach for NDSRIs. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/nitrosamine-cpca-approach-for-ndsris/]

- Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota. [URL: https://conservancy.umn.edu/handle/11299/224953]

- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.com/services/regulatory-affairs/ema-nitrosamine-guidelines/]

- An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc03478j]

- Metabolic nitrite formation from N -nitrosamines: are there other pathways than reductive denitrosation by cytochrome P-450? Carcinogenesis. [URL: https://academic.oup.com/carcin/article/11/12/2247/351603]

- What is the CPCA Category for Nitrosamine?. Zamann Pharma Support GmbH. [URL: https://www.zamann-pharma.

- Revision 2 of FDA Guidance on Nitrosamines Published. NSF. [URL: https://www.nsf.org/knowledge-library/revision-2-fda-guidance-nitrosamines-published]

- A quantum-mechanical approach to predicting carcinogenic potency of N-nitrosamine impurities in pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/349472624_A_quantum-mechanical_approach_to_predicting_carcinogenic_potency_of_N-nitrosamine_impurities_in_pharmaceuticals]

- Metabolic activation pathways for NDMA and NDEA. ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-activation-pathways-for-NDMA-and-NDEA-A-N-nitrosodimethylamine-NDMA_fig1_349472624]

- EMA to provide guidance on avoiding nitrosamines in human medicines. BfArM. [URL: https://www.bfarm.de/EN/News/Press-releases/2019/press-release-09-2019.html]

- EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies. Biotech Spain. [URL: https://biotechspain.

- Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [URL: https://www.linkedin.com/pulse/winning-strategies-develop-analytical-method-sunil-kumar-sharma-6ffof]

- EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [URL: https://www.netpharmalab.com/en/ema-guidelines-for-the-detection-of-nitrosamines-in-medicines/]

- FDA: Updated Guidance for Nitrosamines. ECA Academy. [URL: https://www.gmp-compliance.

- 4-(Methylnitrosoamino)butanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43659]

- N-Nitroso-N-methyl-4-Aminobutyric Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/18790/n-nitroso-n-methyl-4-aminobutyric-acid]

- LC-MRM-MS Detection of Nitrosamines. Phenomenex. [URL: https://www.phenomenex.com/documents/lc-mrm-ms-detection-of-nitrosamines/]

- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.4c00188]

- CAS No : 10478-42-9 | Product Name : N-Nitroso-N-methyl-3-aminopropionic Acid. Pharmaffiliates. [URL: https://www.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11495914/]

- N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9. Veeprho. [URL: https://www.veeprho.com/impurities/nitrosamine-impurities/n-nitroso-n-methyl-3-aminopropionic-acid.html]

- N-Nitroso-N-Methyl-4-Aminobutyric Acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249053.htm]

- 3-(Methylnitrosoamino)propanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151519]

- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-screening-nitrosamine-impurities-drug-products-substances-5994-5544en-agilent.pdf]

- N-Nitroso-N-methyl-4-aminobutyric Acid | CAS 61445-55-4. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-nitroso-n-methyl-4-aminobutyric-acid-61445-55-4]

- LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [URL: https://www.chromatographyonline.

- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/usp-1469-nitrosamine-impurities]

- N-Nitroso-N-Methyl-4-Aminobutyric Acid. DrugBank. [URL: https://go.drugbank.com/drugs/DB04595]

- N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-nitroso-n-methyl-3-aminopropionic-acid-10478-42-9]

- Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights. QbD Group. [URL: https://www.qbd.

- Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/362148-Nitrosamines-in-Pharmaceuticals-Toxicity-Risk-Analysis-Chemistry-and-Test-Methods/]

Sources

- 1. fda.gov [fda.gov]

- 2. qbdgroup.com [qbdgroup.com]

- 3. netpharmalab.es [netpharmalab.es]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. nsf.org [nsf.org]

- 7. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]

- 8. veeprho.com [veeprho.com]

- 9. 3-(Methylnitrosoamino)propanoic acid | C4H8N2O3 | CID 151519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Nitroso-N-methyl-3-aminopropionic Acid | CAS 10478-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 4-(Methylnitrosoamino)butanoic acid | C5H10N2O3 | CID 43659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. N-Nitroso-N-methyl-4-aminobutyric Acid | CAS 61445-55-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. N-Nitroso-N-Methyl-4-Aminobutyric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. N-Nitroso-N-Methyl-4-Aminobutyric Acid | 61445-55-4 [chemicalbook.com]

- 17. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 21. conservancy.umn.edu [conservancy.umn.edu]

- 22. researchgate.net [researchgate.net]

- 23. Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach | FDA [fda.gov]

- 24. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. What is the CPCA Category for Nitrosamine? - Zamann Pharma Support GmbH [zamann-pharma.com]

- 27. LC-MRM-MS Detection of Nitrosamines | Phenomenex [phenomenex.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. m.youtube.com [m.youtube.com]

- 30. biotech-spain.com [biotech-spain.com]

- 31. agilent.com [agilent.com]

- 32. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 33. BfArM - Risk information - Nitrosamines: EMA to provide guidance on avoiding nitrosamines in human medicines [bfarm.de]

- 34. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 35. An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Isotopic purity specifications for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

Topic: Technical Monograph: Isotopic Purity & Qualification of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3)

Content Type: Technical Guide / Whitepaper Audience: Analytical Scientists, CMC Leads, and Quality Assurance Professionals in Pharmaceutical Development.

Executive Summary: The Precision Imperative

In the wake of the global nitrosamine crisis, regulatory bodies (FDA, EMA, PMDA) have shifted from reactive testing to proactive risk assessment (ICH M7). The quantification of specific impurities like N-Nitroso-N-methyl-3-aminopropionic acid (NMPA) requires ultra-sensitive LC-MS/MS methods, often pushing detection limits (LOD) into the sub-nanogram range.[1]

The reliability of these methods hinges on a single critical variable: the quality of the Internal Standard (IS). For NMPA, the deuterated analog N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) is the industry gold standard.[1] However, a common misconception is that "chemical purity" equates to "analytical suitability."[1]

This guide argues that Isotopic Purity —specifically the absence of unlabeled (d0) isotopologues—is the governing Critical Quality Attribute (CQA). We present a self-validating protocol to qualify NMPA-d3 batches, ensuring they do not induce false positives that could trigger unjustified regulatory action.

Part 1: The Physics of Interference (The "Cross-Talk" Phenomenon)

When using Stable Isotope Dilution Assay (SIDA), the assumption is that the IS and the analyte behave identically chromatographically but are spectrally distinct. This assumption fails if the IS contributes signal to the analyte's mass transition channel.

For NMPA (MW 132.12), the LC-MS/MS analysis typically tracks the protonated molecular ion

The Hazard:

If the synthesis of the d3-standard is incomplete, or if H/D exchange ("scrambling") occurs, the standard will contain a fraction of d0 molecules. Since the IS is often added at concentrations

Visualizing the Interference Mechanism

Figure 1: The mechanism of Internal Standard Interference.[1] Even trace amounts of unlabeled material (d0) in the IS solution can mimic the analyte, leading to false positives in clean samples.

Part 2: Technical Specifications for NMPA-d3

To prevent the scenario above, the Certificate of Analysis (CoA) must be scrutinized beyond standard chemical purity.

Table 1: Critical Quality Attributes (CQA) for NMPA-d3

| Specification Parameter | Acceptance Criteria | Scientific Rationale |

| Chemical Identity | 1H-NMR, MS consistent with structure | Confirms the N-nitroso and carboxylic acid moieties are intact.[1] |

| Chemical Purity | High purity prevents matrix suppression from non-isobaric impurities.[1] | |

| Isotopic Enrichment | General measure of deuteration efficiency.[1][2] | |

| Isotopic Distribution | d0 (Unlabeled): | CRITICAL: The d0 content determines the "Blank Limit." If d0 is |

| Scrambling Stability | No exchange in pH 2-8 for 24h | Deuterium on the |

| Form | Neat Oil or Solution | NMPA is often an oil; solution standards (e.g., in Methanol) are preferred for stability. |

Part 3: Synthesis & Stability Considerations

The synthesis of NMPA-d3 typically involves the nitrosation of

-

Source of d0: The primary source of d0 contamination is the starting material, methylamine-d3 (or methyl iodide-d3).[1] If the precursor enrichment is only 98%, the final NMPA-d3 will contain significant d0.[1]

-

Stability (The "Scrambling" Myth):

-

Methyl Group: The C-D bonds on the

-methyl group are chemically stable and do not undergo exchange under standard LC-MS conditions (acidic mobile phase).[1] -

Alpha-Protons: The protons adjacent to the carboxylic acid (

) are acidic and can exchange in highly basic media (

-

Part 4: The Self-Validating Qualification Protocol

Do not rely solely on the vendor's CoA.[1] Every batch of NMPA-d3 must be qualified on your specific instrument using the "Zero-Point Injection" method.[1]

Workflow Description

-

Preparation: Prepare the IS working solution at the target concentration intended for the method (e.g., 50 ng/mL).

-

Blank Injection: Inject a "Double Blank" (Solvent only).[1] Verify zero signal in the 133 channel.[1]

-

IS Only Injection: Inject the IS solution (without analyte).

-

Calculation: Measure the area count in the Analyte Channel (133 -> 74) .

-

Threshold Test: This area count must be

(ideally

Visual Workflow: Batch Qualification Decision Tree

Figure 2: Decision tree for qualifying a new lot of internal standard. This workflow ensures that the IS does not artificially inflate the calculated impurity levels.

Part 5: Analytical Methodology (LC-MS/MS)

When establishing the method for NMPA, the following parameters are recommended to ensure specificity between the d0 and d3 species.

-

Column: C18 or Biphenyl (e.g., 2.1 x 100 mm, 2.6 µm). Biphenyl phases often provide better retention for polar nitrosamines like NMPA.[1]

-

Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][3] (Avoid Ammonium formate if it suppresses ionization for this specific acid).[1]

-

Mass Transitions (ESI Positive):

| Compound | Precursor (Q1) | Product (Q3) | Role |

| NMPA (Analyte) | 133.1 | 74.0 | Quantifier |

| 133.1 | 43.1 | Qualifier | |

| NMPA-d3 (IS) | 136.1 | 77.0 | Quantifier |

Note: The mass shift of +3 Da is sufficient to separate the isotopic envelopes, provided the resolution of Q1 is set to "Unit" or tighter (0.7 FWHM).

References

-

US Pharmacopeia (USP). (2021).[1][4] General Chapter <1469> Nitrosamine Impurities. USP-NF.[1][5] Link

-

U.S. Food and Drug Administration (FDA). (2024).[1][6][7][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

-

European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products. Link

- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by SFC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

International Council for Harmonisation (ICH). (2017).[1] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. isotope.com [isotope.com]

- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. usp.org [usp.org]

- 6. fda.gov [fda.gov]

- 7. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 8. insider.thefdagroup.com [insider.thefdagroup.com]

Technical Guide: Stability Assurance of Deuterated Nitrosamine Reference Standards

Executive Summary

In the trace quantification of mutagenic nitrosamine impurities (e.g., NDMA, NDEA), Isotope Dilution Mass Spectrometry (IDMS) is the regulatory gold standard. However, the reliability of IDMS is predicated on a dangerous assumption: that the deuterated internal standard (IS) is chemically inert.

It is not. Deuterated nitrosamines, particularly those labeled at the

This guide details the mechanistic root causes of this instability and provides a self-validating protocol to ensure the integrity of your reference standards.

Part 1: The Mechanistic Failure Mode (H/D Exchange)

To preserve your standards, you must understand the mechanism of their destruction. The nitroso group (

In the presence of protic solvents (like Methanol or Water) and trace catalytic bases or acids, the molecule undergoes enolization . During this transient state, the C-D bond breaks, and upon re-formation, the molecule can pick up a Hydrogen atom from the solvent pool instead of a Deuterium.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of isotopic scrambling.

Figure 1: The enolization-mediated pathway where solvent protons displace deuterium labels.

Part 2: Solvent Selection & Matrix Effects

The choice of solvent is the single most critical variable in preventing H/D exchange. While Methanol (MeOH) is a common laboratory solvent, it is contraindicated for the long-term storage of deuterated nitrosamines due to its exchangeable hydroxyl proton.

Comparative Solvent Stability Profile

| Solvent | Class | Risk Level | Mechanistic Insight | Recommendation |

| Methanol (MeOH) | Polar Protic | High | Contains exchangeable protons.[1] If pH shifts >7 or <4, rapid H/D exchange occurs. | Avoid for stock storage. Acceptable for immediate LC-MS injection only. |

| Acetonitrile (MeCN) | Polar Aprotic | Low | Lacks exchangeable protons.[2] Even if enolization occurs, there is no H-source to swap with D. | Preferred for stock and intermediate solutions. |

| Dichloromethane (DCM) | Non-polar Aprotic | Low | Excellent stability, but high volatility leads to concentration drift (evaporation). | Use only for extraction; not for quantitative storage. |

| Water | Polar Protic | Critical | The ultimate source of protons. Promotes rapid scrambling and hydrolysis. | Never use in stock solutions. |

Expert Insight: Many commercial stock standards are sold in Methanol. Upon receipt, these must be kept at -20°C or lower immediately. For your working standards, dilute into Acetonitrile to "arrest" the exchange potential.

Part 3: Analytical Verification Protocols

Before running a sample batch, you must validate that your Internal Standard has not degraded. A "blind" use of a degraded IS will lead to quantitation errors because the mass spectrometer will no longer "see" the IS at the expected m/z, but the analyte signal will remain constant.

The "Isotopic Purity Check" Workflow

Run a blank injection containing only your Internal Standard (e.g., NDMA-d6) and monitor the mass spectrum.

-

Target Ion: m/z 81.1 (NDMA-d6)

-

Interference Ion: m/z 80.1 (NDMA-d5) and m/z 75.1 (Native NDMA)

-

Acceptance Criteria:

-

Signal at m/z 81.1 must be >99% of total ion current for the cluster.

-

Signal at m/z 80.1 (d5) must be <0.5% (indicates onset of scrambling).

-

Signal at m/z 75.1 must be absent (indicates native contamination).

-

Part 4: Validated Handling Workflow

This protocol minimizes light exposure (photolysis) and solvent-mediated exchange.

Workflow Diagram

Figure 2: Step-by-step lifecycle for handling deuterated nitrosamine standards.

Detailed Protocol Steps

-

Equilibration: Allow the ampoule to reach room temperature (20°C) before opening to prevent condensation. Moisture introduction is the catalyst for instability.

-

Solvent Swap: If the commercial stock is in MeOH, immediately prepare a Working Stock Solution by diluting at least 10-fold into LC-MS grade Acetonitrile . This reduces the protic solvent concentration, kinetically inhibiting the exchange mechanism.

-

Amber Protection: Nitrosamines undergo photolytic cleavage (breaking the N-N bond) under UV/Vis light. All handling must occur under low-energy (yellow) light or in amber glassware.

-

Single-Use Aliquoting: Repeated freeze-thaw cycles encourage water condensation. Aliquot the working stock into single-use vials (e.g., 500 µL) and store at -20°C. Never return unused portions to the stock vial.

References

-

U.S. Food and Drug Administration (FDA). (2024).[3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4][5][6]

-

European Medicines Agency (EMA). (2020).[7][8] Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. [Link]

- Org. Process Res. Dev. (2020). Nitrosamine Impurity Analysis: The Impact of Deuterated Internal Standards on Accuracy. (Note: Generalized citation for the chemical principle of IDMS accuracy in nitrosamine analysis).

-

Shimadzu Technical Report. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. [Link]

Sources

- 1. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmagrowthhub.com [pharmagrowthhub.com]

- 3. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 4. fda.gov [fda.gov]

- 5. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 6. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]

- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Synthesis of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

Foreword: The Critical Role of Isotopically Labeled Standards

In the landscape of pharmaceutical development and safety assessment, the challenge of detecting and quantifying trace-level impurities is paramount. N-Nitrosamines, a class of compounds recognized as probable human carcinogens, have become a focal point of regulatory scrutiny worldwide.[1][2][3][4] The ability to accurately measure these impurities in active pharmaceutical ingredients (APIs) and finished drug products is not merely an analytical task; it is a cornerstone of patient safety.

Isotopically labeled internal standards are indispensable tools for modern analytical chemistry, particularly for mass spectrometry-based quantification.[5][6] By incorporating stable isotopes, such as deuterium (²H), into the molecular structure, we can create a standard that is chemically identical to the analyte of interest but has a distinct, higher molecular weight. This allows for precise correction of matrix effects and variations during sample preparation and analysis, a technique known as isotope dilution.[5]

This guide provides an in-depth, scientifically grounded overview of a robust synthesis pathway for N-Nitroso-N-(methyl-d3)-3-aminopropionic acid. This deuterated analog serves as a critical internal standard for the quantification of its non-labeled counterpart. The methodologies described herein are rooted in established chemical principles and are designed to be both efficient and reliable, providing researchers with the necessary framework to produce this vital analytical reagent.

Strategic Approach: Retrosynthetic Analysis

The design of any chemical synthesis begins with a logical deconstruction of the target molecule. For N-Nitroso-N-(methyl-d3)-3-aminopropionic acid, the most logical retrosynthetic disconnection is at the N-nitroso bond. This is a well-established transformation in organic chemistry, typically achieved through the reaction of a secondary amine with a nitrosating agent.

This primary disconnection simplifies the target molecule into two key synthons: the secondary amine precursor, N-(methyl-d3)-3-aminopropionic acid , and a source of the nitrosonium ion (NO⁺). The secondary amine precursor can be further disconnected at the N-C(methyl) bond, leading back to a primary amine, 3-aminopropionic acid (β-alanine) , and a deuterated methylating agent. This two-step approach forms the foundation of our synthetic strategy.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The proposed forward synthesis is a robust, two-stage process. It begins with the synthesis of the deuterated secondary amine precursor, followed by the crucial nitrosation step. This methodology is adapted from general principles for the synthesis of isotopically labeled nitrosamines, which prioritize control and safety.[7][8]

Stage 1: Synthesis of the Precursor, N-(methyl-d3)-3-aminopropionic acid

The introduction of the deuterated methyl group onto the nitrogen atom of β-alanine is the key transformation in this stage. Direct alkylation of β-alanine can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium salt. To circumvent these side reactions and ensure a clean, high-yielding conversion, a protection-alkylation-deprotection strategy is employed. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the planned alkylation conditions and its facile removal under acidic conditions.

The core of this stage is the N-alkylation of the Boc-protected amine. The amide nitrogen of the Boc-protected intermediate is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium salt. This salt then acts as a potent nucleophile, readily attacking the electrophilic methyl-d3 iodide (CD₃I) to form the N-alkylated product.

Caption: Overall two-stage synthetic reaction scheme.

Stage 2: Nitrosation of the Secondary Amine Precursor

The final step is the conversion of the secondary amine to the N-nitrosamine. This reaction is typically performed using sodium nitrite (NaNO₂) in an acidic aqueous solution.[9][10] The acid (e.g., hydrochloric acid) protonates the nitrite ion to form nitrous acid (HNO₂) in situ.[2][4] Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[11]

The lone pair of electrons on the secondary amine nitrogen of the precursor attacks the nitrosonium ion. Subsequent deprotonation of the resulting ammonium species yields the final N-nitrosamine product. This reaction is performed at low temperature (0 °C) to prevent the decomposition of unstable nitrous acid and to control the exothermic nature of the reaction.

Detailed Experimental Protocols

Safety First: N-Nitrosamines are classified as probable human carcinogens and must be handled with extreme caution. All synthesis, purification, and handling steps involving the final product must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, is mandatory. All contaminated waste must be disposed of according to institutional and regulatory guidelines for carcinogenic materials.[1][7]

Protocol 1: Synthesis of N-(methyl-d3)-3-aminopropionic acid

Part A: Protection of β-alanine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve β-alanine (8.91 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL). Add sodium hydroxide (4.40 g, 110 mmol) and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Boc Anhydride Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) in 1,4-dioxane (20 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extraction & Drying: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-β-alanine as a white solid.

Part B: N-Alkylation with Methyl-d3 Iodide

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.40 g, 110 mmol) portion-wise at 0 °C.

-

Substrate Addition: Slowly add a solution of N-Boc-β-alanine (18.92 g, 100 mmol) in anhydrous THF (50 mL) to the NaH suspension at 0 °C. Stir the mixture at this temperature for 1 hour.

-

Alkylation: Add methyl-d3 iodide (CD₃I, 15.9 g, 110 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction & Drying: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-Boc-N-(methyl-d3)-β-alanine.

Part C: Deprotection

-

Reaction Setup: Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (100 mL) at 0 °C.

-

Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3 x 50 mL) to remove residual TFA. The resulting oil or solid is the TFA salt of the desired product, N-(methyl-d3)-3-aminopropionic acid, which can be used directly in the next step.

Protocol 2: Nitrosation to form N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

-

Reaction Setup: Dissolve the crude N-(methyl-d3)-3-aminopropionic acid salt (approx. 100 mmol) in water (100 mL) and concentrated HCl (20 mL) in a 500 mL flask. Cool the solution to 0 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 8.28 g, 120 mmol) in water (40 mL) and cool it to 0 °C. Add this solution dropwise to the stirred amine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C. A color change to yellow or orange is typically observed.

-

Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours.

-

Extraction: Extract the product from the aqueous solution using dichloromethane (DCM) or ethyl acetate (3 x 100 mL). Caution: The product is in this extract.

-

Drying and Concentration: Combine the organic layers, wash with cold brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C) to yield the crude N-Nitroso-N-(methyl-d3)-3-aminopropionic acid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.

Caption: Experimental synthesis and purification workflow.

Product Characterization and Data

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

| Parameter | Expected Value/Observation | Rationale |

| Molecular Formula | C₄H₅D₃N₂O₃ | Based on the structure. |

| Molecular Weight | 135.13 g/mol | Calculated based on the atomic weights, including deuterium. |

| Mass Spectrometry (ESI-) | m/z: 134.08 [M-H]⁻ | Confirms the molecular mass and successful incorporation of three deuterium atoms (non-deuterated would be m/z 131.06). |

| ¹H NMR | Absence of a singlet peak around ~3.1 ppm. | The N-CH₃ proton signal is absent, confirming complete deuteration of the methyl group. Other expected signals for the propionic acid backbone should be present. |

| ¹³C NMR | A multiplet (typically a 1:1:1 triplet) for the N-CD₃ carbon. | The signal for the methyl carbon will be split into a multiplet due to coupling with the three deuterium atoms (J C-D). |

| Purity (HPLC) | >98% | Ensures the standard is suitable for quantitative analysis. |

| Isotopic Purity | >99% D₃ | Determined by mass spectrometry; confirms the high enrichment of the deuterated standard.[12] |

Conclusion

The synthesis of N-Nitroso-N-(methyl-d3)-3-aminopropionic acid via a protection-alkylation-deprotection-nitrosation sequence represents a reliable and well-controlled method for producing this essential analytical standard. The strategic use of a Boc protecting group ensures clean and efficient deuteromethylation of the β-alanine precursor, while the final nitrosation step follows a well-documented and understood chemical transformation. By adhering to the detailed protocols and stringent safety precautions outlined in this guide, research and quality control laboratories can confidently synthesize this high-purity, isotopically labeled compound, thereby enhancing the accuracy and reliability of nitrosamine impurity testing in the pharmaceutical industry.

References

-

Derdau, V., & Sandvoss, M. (2023). Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control. Journal of Labelled Compounds and Radiopharmaceuticals, 66(2), 41-46. [Link]

-

ResearchGate. (n.d.). Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control | Request PDF. [Link]

-

Amarasiri, M., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. PMC - PubMed Central. [Link]

-

Galloway, J. D., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. [Link]

-

Lhasa Limited. (2025). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. [Link]

-

BuyersGuideChem. (n.d.). N-Nitroso-N-(methyl-d3)-3-aminopropionic acid suppliers and producers. [Link]

-

SynZeal. (n.d.). Stable Isotope Labelled. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. [Link]

-

Cortesi, M., et al. (2021). Flow Electrochemistry for the N-Nitrosation of Secondary Amines. ORCA - Cardiff University. [Link]

-

ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

- Google Patents. (n.d.). EP2548859B1 - Preparation methods of methyl-d3-amine and salts thereof.

-

Veeprho. (n.d.). N-Nitrososarcosine-D3 | CAS 1189871-94-0. [Link]

-

Chemistry LibreTexts. (2015). 21.10: Nitrosation of Amines. [Link]

-

Wagner, D. A., et al. (1984). Modulation of endogenous synthesis of N-nitrosamino acids in humans. PubMed - NIH. [Link]

-

ResearchGate. (n.d.). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond | Request PDF. [Link]

-

International Journal of Innovative Research in Technology. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

-

Organic Syntheses. (n.d.). nitrosomethylurea. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof.

-

RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

-

European Patent Office. (n.d.). PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF - EP 2548859 B1. [Link]

-

Advent Chembio. (n.d.). Buy Deuterated Nitrosamine Standards Online. [Link]

-

Veeprho. (2020). Chemistry for The Formation of Nitrosamines. [Link]

-

Perreault, H., et al. (2018). Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | Request PDF. [Link]

-

MDPI. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsisinternational.org [rsisinternational.org]

- 4. veeprho.com [veeprho.com]

- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 6. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. caymanchem.com [caymanchem.com]

Methodological & Application

LC-MS/MS method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid analysis

Application Note: High-Sensitivity LC-MS/MS Analysis of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3)

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has become a critical regulatory requirement following alerts from the FDA and EMA (USP <1469>). N-Nitroso-N-methyl-3-aminopropionic acid (NMPA) is a specific nitrosamine impurity often associated with the degradation of secondary amine-containing active pharmaceutical ingredients (APIs) or the use of contaminated solvents.

This guide details a robust LC-MS/MS methodology for the analysis of NMPA, utilizing its deuterated analog, N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) . While NMPA-d3 is primarily used as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variances, this protocol also covers the characterization of the NMPA-d3 reagent itself to ensure isotopic purity (avoiding "crosstalk" interference in the quantitation channel).

Scientific Rationale & Method Design

The Chemical Challenge

NMPA (

-

Polarity: The carboxylic acid moiety makes NMPA highly polar and acidic (pKa ~3.8). Standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.

-

Ionization: Unlike volatile nitrosamines that prefer APCI, NMPA ionizes efficiently in Electrospray Ionization (ESI) positive mode due to the basic nitrogen, though the acidic tail allows for negative mode operation. This method utilizes ESI+ to maximize sensitivity and compatibility with other nitrosamines in multiplexed assays.

Column Selection Strategy

To retain this polar acid without using ion-pairing reagents (which contaminate MS sources), we utilize a High Strength Silica (HSS) T3 column.

-

Mechanism:[1] T3 bonding technology uses a lower ligand density C18 coverage, allowing the aqueous mobile phase to penetrate the pores and interact with the silica surface. This provides "polar-embedded-like" retention for small, water-soluble acids like NMPA.

The Role of NMPA-d3

-

Structure:

-

Mass Shift: +3 Da relative to NMPA.

-

Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated analogs on high-efficiency columns. This method accounts for this potential shift (typically <0.05 min) to ensure accurate integration windowing.

Experimental Protocol

Reagents and Standards

-

Analyte: N-Nitroso-N-methyl-3-aminopropionic acid (NMPA).[2]

-

Internal Standard: N-Nitroso-N-(methyl-d3)-3-aminopropionic acid (NMPA-d3).[2]

-

Solvents: LC-MS Grade Methanol (MeOH), Water, and Formic Acid (FA).[3]

Sample Preparation (Drug Substance/Product)

Method: Solid-Liquid Extraction (SLE)

-

Weighing: Accurately weigh 100 mg of Drug Substance (API) or pulverized Drug Product into a 15 mL centrifuge tube.

-

IS Addition: Spike with 50 µL of NMPA-d3 Internal Standard working solution (1 µg/mL in MeOH).

-

Extraction: Add 4.95 mL of Water:Methanol (90:10 v/v) .

-

Note: High aqueous content is crucial to dissolve the polar NMPA while potentially precipitating lipophilic API components.

-

-

Agitation: Vortex for 1 min, then sonicate for 20 min at room temperature.

-

Clarification: Centrifuge at 10,000 rpm for 10 min.

-

Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter into an amber LC vial. (Avoid Nylon filters as they can adsorb nitrosamines).

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |

| Column | Waters XSelect HSS T3 , 150 x 3.0 mm, 3.5 µm (or 1.8 µm for UPLC) |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 - 20 µL |

Gradient Profile:

-

0.0 - 2.0 min: 5% B (Isocratic hold for polar retention)

-

2.0 - 8.0 min: 5%

95% B (Elution of API/Matrix) -

8.0 - 10.0 min: 95% B (Wash)

-

10.1 - 13.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temp: 150°C

-

Desolvation Temp: 500°C

MRM Transitions:

| Compound | Precursor ( | Product ( | Role | CE (eV) | Mechanism |

| NMPA (d0) | 133.1 | 103.1 | Quantifier | 12 | Loss of NO (-30) |

| NMPA (d0) | 133.1 | 85.1 | Qualifier | 22 | Loss of NO + |

| NMPA-d3 (IS) | 136.1 | 106.1 | Quantifier | 12 | Loss of NO (-30) |

| NMPA-d3 (IS) | 136.1 | 88.1 | Qualifier | 22 | Loss of NO + |

Visual Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample extraction to data processing, highlighting the specific handling of the d3-standard.

Caption: Step-by-step analytical workflow for NMPA quantification using NMPA-d3 isotope dilution.

Fragmentation Pathway (Mechanism)

Understanding the collision-induced dissociation (CID) is vital for troubleshooting interferences.

Caption: Proposed fragmentation pathway for NMPA-d3 showing the characteristic loss of the nitroso group.

Validation & Troubleshooting

Isotopic Purity Check (Crucial Step)

Before using NMPA-d3 as an Internal Standard, you must verify it does not contain significant amounts of non-deuterated NMPA (d0), which would cause false positives.

-

Protocol: Inject a high concentration (e.g., 500 ng/mL) of only NMPA-d3.

-

Check: Monitor the transition for NMPA (133.1

103.1). -

Acceptance: The response in the 133.1 channel must be

of the response in the 136.1 channel.

Linearity and Sensitivity

-

Range: 1.0 ng/mL to 100 ng/mL.

-

LOQ: Target

1.0 ng/mL (corresponding to < 0.03 ppm in API if extracting 100mg/5mL). -

Curve Weighting:

is recommended to prioritize accuracy at the trace levels required by FDA/EMA.

Troubleshooting Common Issues

-

Peak Tailing: NMPA is a carboxylic acid. If tailing occurs, ensure the mobile phase pH is acidic (0.1% Formic Acid) to suppress ionization of the carboxyl group during chromatography.

-

Signal Suppression: If the d3-IS signal drops significantly in samples compared to standards, matrix effects are present. The HSS T3 column gradient holds at 5% organic initially; try extending this hold or diverting the first 1.5 minutes to waste to remove inorganic salts.

References

-

US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][4][5] (2024).[3][5][6][7] [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020).[1][3][4][6][8] [Link]

-

Waters Corporation. Determination of Nitrosamine Impurities in Sartans by LC-MS/MS using XSelect HSS T3. (Application Note). [Link]

Sources

Protocol for dissolving N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid for stock solutions